molecular formula C13H15N3O B13340292 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13340292
M. Wt: 229.28 g/mol
InChI Key: NPJRLASWBWIPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based heterocyclic compound featuring an isobutyl group (C4H9) at the 1-position, a pyridin-4-yl group at the 3-position, and a carbaldehyde moiety at the 5-position. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The carbaldehyde group at position 5 enhances reactivity, enabling further derivatization (e.g., condensation or nucleophilic additions), making it a valuable intermediate in medicinal chemistry .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C13H15N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h3-7,9-10H,8H2,1-2H3

InChI Key

NPJRLASWBWIPAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)C=O

Origin of Product

United States

Preparation Methods

Formylation at the Pyrazole C-5 Position

  • Vilsmeier-Haack Reaction: A widely used method to introduce the aldehyde group at the C-5 position of pyrazoles is the Vilsmeier-Haack reaction, involving the reaction of the pyrazole intermediate with a Vilsmeier reagent formed in situ by phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Procedure: The pyrazole intermediate is treated with POCl3/DMF at controlled temperatures (often 0–80 °C) for several hours to afford the 5-carbaldehyde derivative. This reaction simultaneously chlorinates and formylates the pyrazole ring, providing high yields and selectivity.

  • Advantages: This method is preferred due to its efficiency, relatively mild conditions, and the ability to selectively formylate the pyrazole ring without affecting the pyridine moiety significantly.

Alternative Synthetic Routes and Optimization

  • Hydrazone Route: Some syntheses use hydrazones derived from methyl ketones and hydrazines, which upon treatment with Vilsmeier reagents, cyclize and form the pyrazole ring with the aldehyde functionality.

  • Catalytic and Green Chemistry Approaches: Recent studies have explored the use of solid acid catalysts (e.g., Borate Zirconia) and ionic liquids to improve yields and recyclability of catalysts during pyrazole formation and subsequent condensation reactions.

  • Oxidation and Functional Group Transformations: Oxidation of pyrazole intermediates to carboxylic acids or esters, followed by controlled reduction or substitution, can also be employed to introduce the aldehyde group, although these methods are less direct and less common for this specific compound.

Industrial Preparation Method (Patent-Informed)

A patented method relevant to pyrazole derivatives with pyridinyl substituents (similar to this compound) includes:

  • Step 1: Hydrolysis of Esters to Carboxylic Acids under basic conditions (e.g., NaOH or KOH in water/alcohol mixtures) to obtain pyrazole carboxylic acids.

  • Step 2: Simultaneous Acyl Halogenation and Oxidation using acid halide reagents such as POCl3, PCl5, or SOCl2 to convert carboxylic acids into corresponding acyl halides, which may also induce oxidation of dihydropyrazole intermediates to pyrazoles.

  • Step 3: Condensation with Substituted Anilines in the absence of acid-binding agents to form benzamide derivatives, which can be precursors or analogs to the target aldehyde compounds.

  • Environmental and Efficiency Benefits: This method avoids the use of acid-binding agents, reduces reaction steps, and recycles by-product HCl, making it more environmentally friendly and cost-effective.

Summary Table of Key Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Cyclocondensation Isobutylhydrazine + 4-pyridinecarboxaldehyde in EtOH/MeOH Reflux (~78) 8–12 hours High Acid catalyst may be used
2 Vilsmeier-Haack Formylation POCl3 + DMF, pyrazole intermediate 0–80 2–6 hours Good Selective formylation at C-5 pyrazole
3 Hydrolysis (alternative) NaOH/KOH in H2O + alcohol 10–50 0.5–2 hours 85–95 For ester to acid conversion (if applicable)
4 Acyl halide formation & oxidation POCl3, PCl5, SOCl2 50–110 1–10 hours 70–90 Simultaneous oxidation and halogenation
5 Condensation with anilines Acid halide + substituted aniline, solvent (toluene, CH2Cl2) 20–110 1–10 hours High Acid-binding agent not required

Research Findings and Analytical Confirmation

  • Selectivity: The aldehyde group at C-5 is introduced selectively without oxidation of the pyridine ring due to steric protection.

  • Characterization: Confirmation of the structure is performed by ¹H and ¹³C NMR spectroscopy, FTIR (notably C=O stretch ~1700 cm⁻¹, C=N stretch ~1600 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 229.28).

  • X-ray Crystallography: Single-crystal X-ray diffraction can be employed for unambiguous structural confirmation, especially to verify the orientation of the isobutyl and pyridinyl substituents.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at position 5 undergoes oxidation to form carboxylic acid derivatives.

Reagent/Condition Product Key Features
Potassium permanganate (KMnO₄)1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acidOxidation under acidic or basic conditions
Hydrogen peroxide (H₂O₂)Same product as aboveMild oxidizing conditions

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol.

Reagent/Condition Product Key Features
Lithium aluminum hydride (LiAlH₄)1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-methanolStrong reducing conditions

Substitution Reactions

The aldehyde group participates in nucleophilic substitution reactions, replacing the aldehyde with other functional groups.

Reagent/Condition Product Key Features
Hydrazine (NH₂NH₂)Hydrazone derivativeFormation of hydrazone via nucleophilic attack
Ethyl azidoacetatePyrrolopyrazole derivativesCyclocondensation forming fused rings
Benzoylglycine4-(4-Pyrazolidene)-1,3-oxazol-5-oneOxazolone formation via condensation

Coupling Reactions

While the aldehyde group is not typically involved in direct coupling, the pyridyl substituent may enable metal-catalyzed cross-coupling reactions under specific conditions.

Reaction Type Reagents Product Key Features
Suzuki–Miyaura couplingPalladium catalystsPyridyl-coupled derivativesRequires halide activation on pyridyl ring

Cyclization and Condensation Reactions

The aldehyde group facilitates cyclization with nucleophiles, forming heterocyclic structures.

Reagent/Condition Product Key Features
Ethyl azidoacetatePyrrolopyrazole derivatives[2+3] Cycloaddition forming fused rings
KOH-catalyzed condensationAsymmetric macrocyclesFormation via aldol-like condensation

Key Research Findings

  • Biological Activity : The compound’s aldehyde group enables interactions with enzymes or receptors, potentially modulating inflammation or cancer pathways.

  • Synthetic Versatility : The pyridyl substituent and aldehyde group allow for modular synthesis of derivatives via oxidation, reduction, and coupling reactions .

  • Catalytic Optimization : Copper triflate catalysts ([bmim]PF₆) enhance cyclization efficiency in pyrazole synthesis, with recyclability for industrial scalability .

Scientific Research Applications

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde can be contextualized by comparing it with two closely related derivatives: 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde () and 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde ().

Table 1: Comparative Analysis of Pyrazole-5-carbaldehyde Derivatives

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Key Properties/Applications
This compound Isobutyl (C4H9) C13H15N3O ~229.28 Moderate lipophilicity; potential intermediate for bioactive molecules
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Difluoromethyl (CF2H) C10H7F2N3O 223.18 High electronegativity; improved metabolic stability
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde Cyclopropylmethyl (C3H5CH2) C13H13N3O 227.26 Conformational rigidity; potential for enhanced target binding

Key Observations:

Substituent Effects on Lipophilicity and Reactivity: The isobutyl group contributes to moderate lipophilicity, favoring membrane permeability in biological systems. Its branched structure may reduce steric hindrance compared to the cyclopropylmethyl group . The difluoromethyl group introduces electronegative fluorine atoms, enhancing oxidative stability and resistance to metabolic degradation .

Synthetic Considerations :

  • The difluoromethyl and cyclopropylmethyl derivatives may require specialized reagents (e.g., fluorinated precursors or cyclopropane-containing alkylating agents), whereas the isobutyl group can be introduced via standard alkylation protocols .
  • Carbaldehyde reactivity is preserved across all derivatives, enabling applications in Schiff base formation or nucleophilic additions .

Biological and Material Applications :

  • Pyridinyl-pyrazole carbaldehydes are frequently explored as intermediates in antimicrobial and antioxidant agents. For instance, related compounds exhibit antioxidant activity linked to the pyridinyl moiety .
  • The difluoromethyl derivative’s stability may make it suitable for high-throughput pharmaceutical screening, while the isobutyl analog’s balance of lipophilicity and reactivity supports versatile derivatization .

Stability and Handling :

  • Acid-sensitive protecting groups (e.g., ethoxyethyl) in pyrazole synthesis () highlight the need for controlled conditions during functionalization. The isobutyl group’s stability under acidic/basic conditions may simplify purification compared to cyclopropylmethyl derivatives .

Biological Activity

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and pyridine moiety, allows for diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H15N3OC_{13}H_{15}N_{3}O with a molecular weight of 229.28 g/mol. The synthesis typically involves the reaction of 4-pyridinecarboxaldehyde with isobutylhydrazine, often under reflux conditions in organic solvents like ethanol or methanol. The product is purified through recrystallization or chromatography to achieve high purity .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit notable anticancer activity. Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer

For instance, one study reported that certain pyrazole derivatives exhibited IC50 values as low as 26 µM against A549 lung cancer cells .

Antimicrobial and Anti-inflammatory Activities

The compound has also been evaluated for its antimicrobial and anti-inflammatory properties. Pyrazole derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger at concentrations ranging from 40 µg/mL . Furthermore, some studies highlight the potential of these compounds to inhibit COX-2, an enzyme involved in inflammation, suggesting their use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various therapeutic effects. For example:

  • Inhibition of tumor growth : By targeting pathways involved in cancer cell proliferation.
  • Reduction of inflammation : Through inhibition of pro-inflammatory enzymes like COX .

Research Findings and Case Studies

StudyFindingsCell Lines TestedIC50 Values
Wei et al.Significant anticancer activityA549 (lung cancer)26 µM
Kumar et al.Cytotoxicity against multiple linesHCT116 (colorectal), HepG2 (liver)1.1 µM - 3.3 µM
Xia et al.Induced apoptosis in cancer cellsMDA-MB-231 (breast), HepG2 (liver)Not specified

Q & A

Q. What are the common synthetic routes for 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). A nucleophilic substitution step may follow to introduce substituents like the pyridin-4-yl group. For example, 5-chloro intermediates (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) can react with phenols or heteroaromatic nucleophiles (e.g., pyridine derivatives) under basic conditions (e.g., K₂CO₃) .

Q. How is the structure of this compound typically characterized?

Key characterization methods include:

  • Single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and crystal packing .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) for assessing purity (>95% is standard for research-grade material) .

Q. What are the reactivity trends of the aldehyde group in pyrazole carbaldehydes?

The aldehyde moiety is electrophilic and participates in condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., with Grignard reagents). It can also act as a directing group in further functionalization via cross-coupling reactions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Density Functional Theory (DFT) calculations can predict transition states and intermediates in the Vilsmeier-Haack reaction, guiding solvent selection and catalyst design. Molecular docking studies may also explore interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole carbaldehydes?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Variable-temperature NMR or deuterated solvent studies can differentiate dynamic processes. Comparative analysis with structurally characterized analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) is critical .

Q. How is this compound utilized in constructing fused heterocyclic systems?

The aldehyde group enables cyclocondensation with reagents like hydrazine hydrate or azides to form pyrazolo[3,4-c]pyrazoles or thieno-fused systems. For example, treatment with hydrazine in acetic acid yields dihydropyrazolo derivatives, while iodine-mediated reactions produce amine-substituted fused rings .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scaling up requires optimizing:

  • Temperature control to prevent side reactions (e.g., over-formylation).
  • Catalyst loading (e.g., K₂CO₃ or Pd-based catalysts) to enhance yields of pyridin-4-yl substitution .
  • Purification protocols (e.g., column chromatography vs. recrystallization) to isolate the desired regioisomer .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions for Vilsmeier-Haack reactions to avoid hydrolysis of intermediates .
  • Safety : Handle phosphoryl chloride and DMF with strict inert-atmosphere protocols due to their toxicity and moisture sensitivity .
  • Data Validation : Cross-reference melting points and spectral data with published analogs (e.g., 5-chloro-3-methyl-1-phenyl derivatives) to confirm structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.